Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 259.09 g/mol. It is classified as an imidazo[1,2-a]pyridine derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in pharmaceutical research, particularly in the development of antiviral agents and other therapeutic agents.
The synthesis of Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
The synthesis may involve monitoring the reaction progress using thin-layer chromatography (TLC) and confirming the structure through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate features a bicyclic structure composed of a pyridine ring fused to an imidazole ring. The presence of chlorine substituents at the 3 and 5 positions significantly influences its chemical properties and biological activity.
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions due to its reactive functional groups:
The mechanism of action for Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate largely depends on its biological targets. Research indicates that compounds within this class may interact with specific enzymes or receptors involved in viral replication or cellular signaling pathways. For instance, they may act as inhibitors of certain kinases or other proteins implicated in disease processes .
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific applications:
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of imidazo[1,2-a]pyridine scaffolds, enabling precise C–H functionalization and heterocycle assembly. Palladium-catalyzed oxidative cross-coupling allows direct arylation at the C3 position of imidazo[1,2-a]pyridines using simple arenes, employing Ag(I) and O₂ as oxidants [9]. This method bypasses pre-functionalized substrates and achieves excellent regioselectivity. Copper catalysis also plays a pivotal role, with CuI enabling aerobic oxidative coupling between 2-aminopyridines and acetophenones under mild conditions [3] [10]. This approach tolerates diverse functional groups and allows access to alkenyl-substituted derivatives using unsaturated ketones. For Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate, copper-mediated cyclization of 2-amino-3,5-dichloropyridine with ethyl bromopyruvate provides a streamlined route, leveraging the electrophilic character of α-halo carbonyl compounds [3] [6].
Table 1: Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
Catalyst System | Substrate Components | Conditions | Key Advantages |
---|---|---|---|
Pd(OAc)₂/AgOAc/O₂ | Imidazopyridine + Simple Arenes | Toluene, 120°C | C3-Selective arylation, no prehalogenation |
CuI/O₂ | 2-Aminopyridine + Acetophenones | DMSO, 80°C | Broad functional group tolerance |
Cu-Nanoparticles | 2-Aminopyridine + α-Bromoketones | H₂O, 60°C | Aqueous conditions, recyclable catalyst |
Regioselective halogenation is critical for installing substituents that direct further functionalization. Dichloroimidazopyridines exhibit distinct biological and physicochemical properties based on chlorine positioning. Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1000018-01-8, MW: 259.09) and its 3,6-dichloro isomer (CAS: 478040-91-4, MW: 259.09) demonstrate how regiochemistry influences molecular recognition and metabolic stability [1] . The 3,5-derivative is synthesized via post-cyclization chlorination using SO₂Cl₂ or NCS, where the electron-deficient C5 position of the pyridine ring undergoes preferential electrophilic substitution. Alternatively, pre-functionalized 2-amino-3,5-dichloropyridine can be condensed with ethyl 2-chloro-3-oxobutanoate under reflux to yield the target compound directly [1] [7]. This regioselectivity arises from the diminished electron density at C5 due to the adjacent bridgehead nitrogen, making it more susceptible to electrophilic attack than C6 or C7 positions.
Table 2: Properties of Key Dichloroimidazopyridine Isomers
Compound | CAS Number | Molecular Formula | Melting Point | Key Applications |
---|---|---|---|---|
Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate | 1000018-01-8 | C₁₀H₈Cl₂N₂O₂ | Not reported | Antitubercular intermediates |
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | 478040-91-4 | C₁₀H₈Cl₂N₂O₂ | 148–150°C | Agrochemical intermediates |
Deuterium integration has emerged as a strategic tool to enhance metabolic stability without altering pharmacological activity. The kinetic isotope effect (KIE) from C–D bond cleavage (1.2–1.5 kcal/mol higher barrier than C–H) impedes cytochrome P450-mediated oxidation. Research on deuterated imidazo[1,2-a]pyridine-3-carboxamides demonstrates this approach: A Pd/C-Pt/C mixed catalyst system facilitates H/D exchange at methyl groups of 5-methylpyridin-2-amine precursors at 120°C in D₂O (85% yield) [2]. Subsequent cyclization with ethyl 2-chloro-3-oxobutanoate yields deuterated imidazopyridines, which show retained nanomolar potency against Mycobacterium tuberculosis while exhibiting improved microsomal stability [2] [4]. For Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate, deuteration at metabolically labile sites (e.g., ethyl group or C8 position) could suppress oxidative dealkylation or hydroxylation pathways. Notably, deuterated analogs like ND-11176 exhibit MIC values of 7–11 nM against M. tuberculosis H37Rv, comparable to non-deuterated parent compounds, validating this strategy [2].
Table 3: Deuterium Kinetic Isotope Effects in Medicinal Chemistry
Deuteration Site | KIE (kₕ/k_D) | Metabolic Pathway Inhibited | Biological Outcome |
---|---|---|---|
Benzylic Methyl | 3.5–6.8 | Hydroxylation | Extended half-life in rodents and marmosets |
Alkyl Methylene (e.g., -OCH₂) | 2.1–4.3 | O-Dealkylation | Reduced metabolite:parent ratio |
Aromatic Positions | 1.0–2.5 | Epoxidation/hydroxylation | Attenuated reactive metabolite formation |
Microwave irradiation significantly accelerates imidazopyridine cyclizations, reducing reaction times from hours to minutes while improving yields and purity. A ligand-free Pd(OAc)₂-catalyzed three-component reaction under microwave conditions assembles 2,3-diarylimidazo[1,2-a]pyridines from 2-aminopyridines, aryl halides, and terminal alkynes [3] [6] [10]. This method achieves near-quantitative yields at 150°C within 15–30 minutes, compared to >12 hours via conventional heating. For dichloro derivatives, microwave-assisted Groebke–Blackburn–Bienaymé reactions using chloroacetic acid catalyst enable rapid construction of the core scaffold with halogenated aminopyridines [6]. Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate synthesis benefits from microwave-enhanced condensation between 2-amino-3,5-dichloropyridine and ethyl bromopyruvate, completing in <1 hour with >85% yield versus 8–12 hours under reflux [3]. The rapid, uniform heating of microwaves minimizes decomposition of thermally sensitive intermediates and suppresses side reactions, making it indispensable for high-throughput library synthesis.
Table 4: Conventional vs. Microwave-Assisted Synthesis of Imidazopyridines
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 8–24 hours | 0.25–1 hour | 8–24 fold reduction |
Typical Yield | 60–75% | 85–96% | 15–30% absolute increase |
Temperature Control | Challenging (gradients) | Precise (±2°C) | Reduced byproducts |
Energy Consumption | High (reflux) | Low (targeted heating) | ~70% reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1